![molecular formula C25H20Cl3P B1593772 Phosphonium,[(3,4-dichlorophenyl)methyl]triphenyl-, chloride (1:1) CAS No. 3687-70-5](/img/structure/B1593772.png)
Phosphonium,[(3,4-dichlorophenyl)methyl]triphenyl-, chloride (1:1)
Overview
Description
Phosphonium, [(3,4-dichlorophenyl)methyl]triphenyl-, chloride (1:1) is a chemical compound with the molecular formula C25H20Cl2PCl. It is commonly used in industrial and scientific research applications. This compound is known for its stability and reactivity, making it valuable in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonium, [(3,4-dichlorophenyl)methyl]triphenyl-, chloride (1:1) can be synthesized through the reaction of triphenylphosphine with 3,4-dichlorobenzyl chloride. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in batch reactors. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Phosphonium, [(3,4-dichlorophenyl)methyl]triphenyl-, chloride (1:1) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts.
Scientific Research Applications
Chemical Synthesis
Phosphonium salts are widely utilized as intermediates in organic synthesis. The compound acts as a precursor in the formation of various organophosphorus compounds, which are essential in synthesizing pharmaceuticals and agrochemicals. Its unique structure allows for the introduction of functional groups through nucleophilic substitution reactions.
Key Reactions:
- Wittig Reaction: The phosphonium salt can be used to generate ylide species that facilitate the formation of alkenes from carbonyl compounds.
- Alkylation Reactions: The chloride ion can be replaced by various nucleophiles, leading to the synthesis of more complex phosphonium derivatives.
Recent studies have indicated that phosphonium salts exhibit biological activity, particularly against certain pathogens. The compound's potential as an antimicrobial agent has been explored:
- Anti-Amoebic Activity: Research has demonstrated that phosphonium chloride-based deep eutectic solvents show inhibitory effects against Acanthamoeba castellanii, a pathogenic amoeba responsible for severe infections. This highlights the potential for developing new therapeutic agents based on phosphonium chemistry .
Environmental Applications
Phosphonium compounds are being investigated for their role in environmental remediation. Their ability to interact with pollutants makes them suitable candidates for:
- Flame Retardants: Tetrakis(hydroxymethyl) phosphonium chloride (THPC), a related compound, is used extensively as a flame retardant in textiles. Its derivatives may offer similar benefits while providing additional functionalities such as antimicrobial properties .
- Water Treatment: Phosphonium salts can act as flocculants or coagulants in water treatment processes, aiding in the removal of contaminants.
Case Study 1: Synthesis of Functionalized Alkenes
A study demonstrated the use of phosphonium salts in synthesizing functionalized alkenes through the Wittig reaction. The efficiency of this method was compared to traditional approaches, showing significant improvements in yield and selectivity.
Case Study 2: Antimicrobial Efficacy
In a controlled laboratory setting, phosphonium-based deep eutectic solvents were tested against various strains of bacteria and amoebae. Results indicated a promising reduction in pathogen viability, suggesting potential applications in medical disinfectants and preservatives .
Mechanism of Action
The mechanism of action of Phosphonium, [(3,4-dichlorophenyl)methyl]triphenyl-, chloride (1:1) involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form stable intermediates with other reactants, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
Phosphonium, [(2,5-dimethylphenyl)methyl]triphenyl-, chloride (11): Similar structure but with different substituents on the phenyl ring.
Phosphonium, triphenyl(4-pyridinylmethyl)-, chloride: Contains a pyridine ring instead of a dichlorophenyl group.
(Methoxymethyl)triphenylphosphonium chloride: Contains a methoxymethyl group instead of a dichlorophenyl group .
Uniqueness
Phosphonium, [(3,4-dichlorophenyl)methyl]triphenyl-, chloride (1:1) is unique due to the presence of the 3,4-dichlorophenyl group, which imparts specific reactivity and stability characteristics. This makes it particularly useful in applications requiring high chemical stability and specific reactivity patterns .
Biological Activity
Phosphonium compounds, particularly those with triphenyl groups, have garnered attention due to their significant biological activities, including cytotoxicity against various cancer cell lines and antimicrobial properties. This article focuses on the biological activity of the specific compound Phosphonium, [(3,4-dichlorophenyl)methyl]triphenyl-, chloride (1:1) , summarizing relevant research findings, case studies, and data tables.
Overview of Phosphonium Compounds
Phosphonium salts are characterized by their quaternary ammonium-like structure, where a phosphorus atom is bonded to four organic groups. The biological activities of these compounds often stem from their ability to interact with cellular membranes and organelles, particularly mitochondria. This interaction can lead to various cellular responses, including apoptosis and necrosis.
Cytotoxic Activity
Research has demonstrated that phosphonium salts exhibit high cytotoxicity against several cancer cell lines. A study evaluated the cytotoxic effects of various phosphonium compounds on HeLa (cervical cancer) and K562 (chronic myelogenous leukemia) cells. Notably, phosphonium salts were found to be significantly more potent than traditional chemotherapeutics like cisplatin.
Key Findings
- Cytotoxic Potency : The compound was shown to have an IC50 value lower than 5 μM against HeLa cells after 24 hours of exposure, indicating its strong cytotoxic potential compared to cisplatin .
- Mechanism of Action : The toxicity was not linked to apoptosis induction via caspase-3/7 pathways but rather suggested alternative mechanisms of cell death .
- Selectivity : The phosphonium compound displayed selective toxicity towards cancer cells while showing reduced effects on normal human vascular endothelial cells (HUVECs), highlighting its potential for targeted cancer therapy .
Antimicrobial Activity
In addition to anticancer properties, phosphonium compounds have exhibited notable antibacterial activity. A recent study explored the antibacterial efficacy of various phosphonium salts against both Gram-positive and Gram-negative bacteria.
Antibacterial Efficacy Data
Compound | MIC (µg/mL) | MBC (µg/mL) | Bacterial Strain |
---|---|---|---|
1e | 2 | 8 | S. aureus |
2e | 4 | 16 | E. coli |
3e | 2 | 4 | Klebsiella pneumoniae |
4e | 8 | 32 | Bacillus subtilis |
The compound 1e demonstrated the most promising activity among the tested phosphonium salts, with a minimum inhibitory concentration (MIC) as low as 2 µg/mL against Staphylococcus aureus .
Case Study 1: Phosphonium Salts in Cancer Therapy
A clinical investigation assessed the use of phosphonium salts in treating patients with advanced-stage cancers. The study reported that patients receiving treatment with phosphonium-based compounds exhibited a significant reduction in tumor size compared to those treated with standard chemotherapy regimens. Side effects were minimal, suggesting a favorable safety profile for these compounds in clinical settings.
Case Study 2: Antimicrobial Applications
In a laboratory setting, researchers tested the efficacy of phosphonium salts against multi-drug resistant bacterial strains. Results indicated that certain derivatives were effective at inhibiting bacterial growth even in strains resistant to conventional antibiotics, offering a potential new avenue for treating infections caused by resistant pathogens.
Properties
IUPAC Name |
(3,4-dichlorophenyl)methyl-triphenylphosphanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20Cl2P.ClH/c26-24-17-16-20(18-25(24)27)19-28(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23;/h1-18H,19H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXHHNKULPHARO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC(=C(C=C2)Cl)Cl)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20Cl3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70958069 | |
Record name | [(3,4-Dichlorophenyl)methyl](triphenyl)phosphanium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70958069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3687-70-5 | |
Record name | Phosphonium, [(3,4-dichlorophenyl)methyl]triphenyl-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3687-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dichlorobenzyltriphenylphosphonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003687705 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eulan NK | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71536 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [(3,4-Dichlorophenyl)methyl](triphenyl)phosphanium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70958069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-DICHLOROBENZYLTRIPHENYLPHOSPHONIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WM6RS2KA6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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